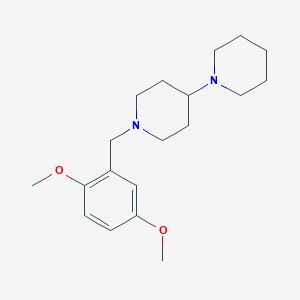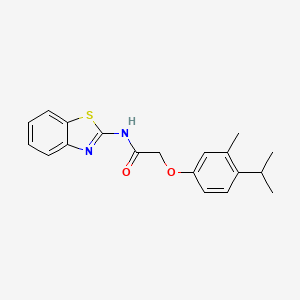![molecular formula C19H32N4O3 B5666806 1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone](/img/structure/B5666806.png)
1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone is of interest in scientific research due to its structural complexity and potential pharmacological activities. While direct studies on this specific compound are scarce, research on related cyclopentyl and piperazine derivatives provides insights into its likely characteristics and applications.
Synthesis Analysis
The synthesis of complex piperazine derivatives often involves multi-step reactions, including cycloaddition, reductive opening, and Mannich’s reaction. For instance, the generation of cyclopenta[c]piperidines, which share structural motifs with the compound of interest, is achieved through cycloaddition followed by reductive opening of lactone-bridged adducts (Wu et al., 2000). Similarly, novel derivatives involving piperazine have been synthesized through reactions starting from basic building blocks, such as 2-acetylfuran, and proceeding through steps like Claisen Schmidt condensation (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their conformation and the spatial arrangement of substituents, which influence their pharmacological profile. The axial-equatorial conformational preferences in cyclopenta[c]piperidines, for example, are opposite to those in monocyclic piperidine analogues, indicating a significant impact of the cyclopentyl ring on the molecule's overall conformation (Wu et al., 2000).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, with their functionality allowing for the introduction of diverse pharmacophoric groups. The structural flexibility and reactivity of these compounds enable their use in synthesizing a wide array of bioactive molecules. For instance, the synthesis of dihydroquinoxalin-2-ones via a piperazine amide linker demonstrates the versatility of piperazine-based compounds in medicinal chemistry (Neagoie & Krchňák, 2012).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. Studies on related compounds, such as 1,4-piperazine-γ,γ′-dibutyric acid, provide insights into the hydrogen bonding and crystal structure that could be relevant for understanding the physical characteristics of the compound (Potter, 1962).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the pharmacological applications of piperazine derivatives. For example, electrochemical studies on 4-(piperazin-1-yl)phenols highlight the regioselectivity and potential for synthesizing highly conjugated compounds, which may shed light on the reactivity patterns of similar piperazine-based structures (Amani et al., 2012).
Propriétés
IUPAC Name |
3-[2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-14(2)12-21-8-7-20-19(26)16(21)11-17(24)22-9-10-23(18(25)13-22)15-5-3-4-6-15/h14-16H,3-13H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALYSBCUYIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N2CCN(C(=O)C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5666724.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666730.png)

![5-(dimethylamino)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5666758.png)

![N-cyclopropyl-3-[5-(3-methoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5666768.png)

![2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5666787.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B5666788.png)


![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)

![1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5666826.png)